molecular formula C16H19N3O2S B2460871 3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-71-7

3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2460871
CAS No.: 888434-71-7
M. Wt: 317.41
InChI Key: PJEDUGASFCPAFX-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains an indole ring, a pyrimidine ring, and a sulfanyl group. Indole is a common structure in many natural compounds and pharmaceuticals, and it’s known for its versatility in chemical reactions . Pyrimidine is a basic structure in nucleotides, the building blocks of DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the indole and pyrimidine rings. The methoxyethyl and propylsulfanyl groups would add some steric bulk to the molecule .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position . Pyrimidine rings can participate in nucleophilic substitution reactions at the carbonyl positions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, indole compounds are crystalline and have high melting points due to the stability of the indole ring .

Scientific Research Applications

Leukotriene Synthesis Inhibition

One of the key applications involves the development of inhibitors for leukotriene synthesis. For instance, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor was developed for clinical use, demonstrating efficacy in a murine model of allergen-induced asthma and completing phase 1 trials in healthy volunteers. This inhibitor showcases the compound's potential in treating inflammatory diseases by targeting leukotriene synthesis pathways (Hutchinson et al., 2009).

Antitumor Activity

Another application is in the field of oncology, where derivatives of this compound class have shown promising antitumor activities. A synthesis study reported antitumor activity in vitro and in vivo on various experimental tumor models, introducing a new class of antineoplastic agents (Nguyen et al., 1990).

Methuosis Induction in Cancer Cells

Furthermore, compounds within this chemical space have been identified as inducers of methuosis, a nonapoptotic form of cell death characterized by the accumulation of vacuoles derived from macropinosomes. This represents a novel approach to triggering cell death in cancers resistant to conventional therapies, such as glioblastoma and breast cancer (Robinson et al., 2012).

Hepatitis B Virus Inhibition

Additionally, certain derivatives have been evaluated as inhibitors of the hepatitis B virus (HBV), showcasing the potential of this compound class in antiviral therapy. Molecular docking studies have identified compounds with nanomolar inhibitory activity against HBV, highlighting their potential as new therapeutic agents (Ivashchenko et al., 2019).

Corrosion Inhibition

Beyond pharmaceutical applications, derivatives of "3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" have been studied for their corrosion inhibition properties on mild steel in acidic solutions, demonstrating the compound's versatility and potential in materials science (Yadav et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many indole-containing compounds interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-10-22-16-18-13-11-6-4-5-7-12(11)17-14(13)15(20)19(16)8-9-21-2/h4-7,17H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEDUGASFCPAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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